molecular formula C14H15ClN2O3 B2616756 5-chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 2189434-65-7

5-chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2616756
CAS No.: 2189434-65-7
M. Wt: 294.74
InChI Key: JCVZXAOPUJIAQO-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be constructed through cyclization reactions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Tetrahydrofuran Group: This step might involve nucleophilic substitution reactions where the tetrahydrofuran moiety is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the quinazoline core or the chlorine substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

5-chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its therapeutic potential, possibly as an anticancer or antimicrobial agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its biological activity.

    4-chloroquinazoline: A similar compound with a chlorine substituent at a different position.

    1-methylquinazoline: A compound with a methyl group at the same position but lacking the tetrahydrofuran moiety.

Uniqueness

5-chloro-1-methyl-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

IUPAC Name

5-chloro-1-methyl-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-16-11-6-2-5-10(15)12(11)13(18)17(14(16)19)8-9-4-3-7-20-9/h2,5-6,9H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVZXAOPUJIAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=O)N(C1=O)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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